molecular formula C9H9NO4 B14179710 2-(Carboxyamino)-5-methylbenzoic acid CAS No. 919511-81-2

2-(Carboxyamino)-5-methylbenzoic acid

Katalognummer: B14179710
CAS-Nummer: 919511-81-2
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: YSIQCNRTZQBHIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carboxyamino)-5-methylbenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyamino group and a methyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxyamino)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-methylbenzoic acid, followed by reduction to form the corresponding amine. The amine is then subjected to carboxylation to yield the desired product. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by carboxylation. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carboxyamino)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyamino group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Carboxyamino)-5-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(Carboxyamino)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyamino group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Carboxyamino)benzoic acid: Lacks the methyl group, leading to different chemical and biological properties.

    5-Methylbenzoic acid: Lacks the carboxyamino group, resulting in different reactivity and applications.

    2-Aminobenzoic acid: Contains an amino group instead of a carboxyamino group, leading to different interactions and uses.

Uniqueness

2-(Carboxyamino)-5-methylbenzoic acid is unique due to the presence of both the carboxyamino and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

919511-81-2

Molekularformel

C9H9NO4

Molekulargewicht

195.17 g/mol

IUPAC-Name

2-(carboxyamino)-5-methylbenzoic acid

InChI

InChI=1S/C9H9NO4/c1-5-2-3-7(10-9(13)14)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)(H,13,14)

InChI-Schlüssel

YSIQCNRTZQBHIU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.